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N-formyl-p-(methoxy)-styrylamine is an organic compound characterized by its amine functional group and a methoxy substituent on the aromatic ring. The compound features a formyl group () attached to a p-methoxy-styryl structure, which contributes to its unique reactivity and potential applications in various fields, including medicinal chemistry and materials science. The molecular formula for N-formyl-p-(methoxy)-styrylamine is CHN\O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
These reactions are fundamental in synthesizing derivatives that may exhibit enhanced biological activity or different physicochemical properties.
Further research is necessary to elucidate the specific biological activities of N-formyl-p-(methoxy)-styrylamine.
Several synthesis methods exist for producing N-formyl-p-(methoxy)-styrylamine, including:
N-formyl-p-(methoxy)-styrylamine has potential applications across various fields:
Several compounds share structural similarities with N-formyl-p-(methoxy)-styrylamine. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-methyl-p-(methoxy)-styrylamine | Contains a methyl group instead of a formyl group | Potentially different biological activity |
| p-(methoxy)-aniline | Simple aniline derivative | Lacks the styryl component |
| N-benzylformamide | Benzyl group instead of methoxy | Different steric effects affecting reactivity |
| p-hydroxybenzaldehyde | Hydroxy substituent instead of methoxy | Different solubility and reactivity |
| N,N-dimethylformamide | Two methyl groups on nitrogen | Common solvent in organic synthesis |
N-formyl-p-(methoxy)-styrylamine is unique due to its combination of a methoxy substituent and a styryl structure, which may influence its reactivity and biological properties differently than other similar compounds.